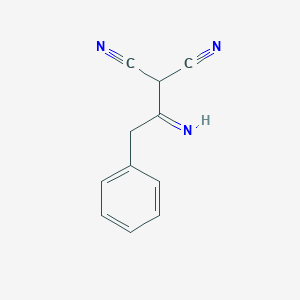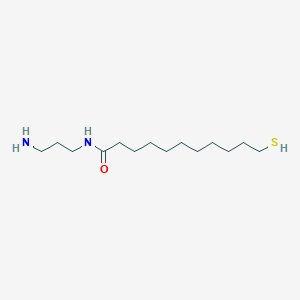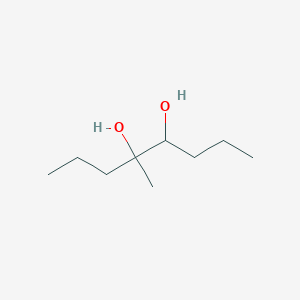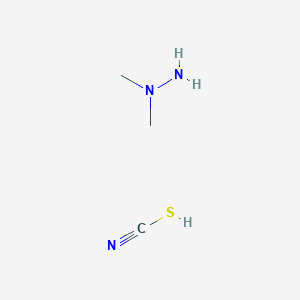![molecular formula C17H25NOSi B14246492 1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- CAS No. 491613-11-7](/img/structure/B14246492.png)
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- is a derivative of 1H-indole-3-carboxaldehyde, which is a key intermediate in the synthesis of various biologically active compounds. This compound is part of the indole family, known for its significant role in medicinal chemistry due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route includes the reaction of 1H-indole-3-carboxaldehyde with a silylating agent such as dimethylpropylsilyl chloride under appropriate conditions to introduce the silyl group . Industrial production methods often utilize similar strategies but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- involves its interaction with various molecular targets and pathways. For instance, it can act as an agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Additionally, its carbonyl group can participate in nucleophilic addition reactions, forming intermediates that further react to produce biologically active compounds .
Comparison with Similar Compounds
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- can be compared with other indole derivatives such as:
1H-Indole-3-carboxaldehyde: The parent compound, which lacks the silyl group and has different reactivity and applications.
1-Methylindole-3-carboxaldehyde: A methylated derivative with distinct chemical properties and uses.
Indole-3-acetic acid: A naturally occurring plant hormone with significant biological activities. The uniqueness of 1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- lies in its silyl group, which imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
491613-11-7 |
|---|---|
Molecular Formula |
C17H25NOSi |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
1-[3-[dimethyl(propyl)silyl]propyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C17H25NOSi/c1-4-11-20(2,3)12-7-10-18-13-15(14-19)16-8-5-6-9-17(16)18/h5-6,8-9,13-14H,4,7,10-12H2,1-3H3 |
InChI Key |
WPVWHMYESFZCAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)(C)CCCN1C=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


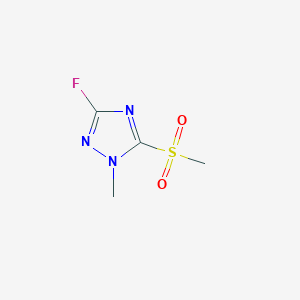
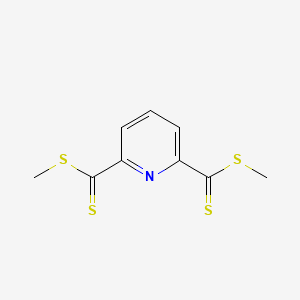
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

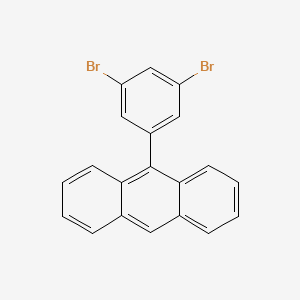
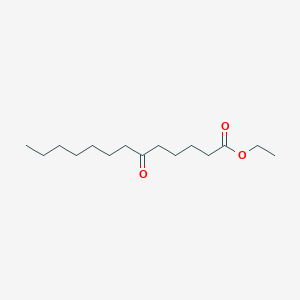
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
